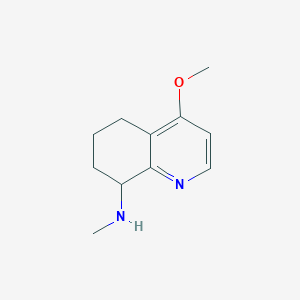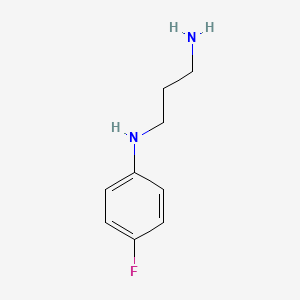![molecular formula C11H16BNO4S B13060145 [4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-4-sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine-4-sulfonyl Intermediate: This can be achieved by sulfonylation of piperidine with a suitable sulfonyl chloride.
Attachment to the Phenyl Ring: The piperidine-4-sulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the sulfonyl group.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Catalysis: Can be used in catalytic processes due to its boronic acid group.
Biology and Medicine:
Drug Development:
Bioconjugation: Can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and optoelectronic devices.
作用機序
The mechanism of action of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in Suzuki–Miyaura coupling. The piperidine-4-sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
類似化合物との比較
Phenylboronic Acid: Lacks the piperidine-4-sulfonyl group, making it less versatile in certain reactions.
Piperidine-4-sulfonyl Chloride: Does not contain the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: The combination of the boronic acid group and the piperidine-4-sulfonyl group in [4-(Piperidine-4-sulfonyl)phenyl]boronic acid provides unique reactivity and versatility, making it valuable in various synthetic applications.
特性
分子式 |
C11H16BNO4S |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
(4-piperidin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)9-1-3-10(4-2-9)18(16,17)11-5-7-13-8-6-11/h1-4,11,13-15H,5-8H2 |
InChIキー |
ITPCZJYWTZNVLR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)

![Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)

![10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13060115.png)
![3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13060120.png)

![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060135.png)

![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)

